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Compound of Interest

Compound Name: Amiloride Hydrochloride

Cat. No.: B1667097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR)

of amiloride hydrochloride, a potassium-sparing diuretic. It details the core pharmacophore,

the effects of structural modifications on its activity and selectivity for various biological targets,

and the experimental protocols used for its evaluation.

Introduction
Amiloride is a pyrazinoylguanidine compound first described in 1967.[1] Clinically, it is used to

treat hypertension and congestive heart failure, often in combination with other diuretics like

thiazides or loop diuretics.[2][3] Its primary therapeutic effect stems from its role as a potent

and reversible blocker of the epithelial sodium channel (ENaC), which leads to a modest

increase in sodium and water excretion (natriuresis and diuresis) and a significant decrease in

potassium excretion (antikaliuresis).[2][3][4]

Beyond its diuretic effect, amiloride and its analogs have become invaluable pharmacological

tools for studying various ion transport systems. This is due to their inhibitory activity against

other targets, including the Na+/H+ exchanger (NHE) and the urokinase-type plasminogen

activator (uPA).[1][5] The development of analogs with enhanced potency and selectivity for

these different targets has been driven by extensive SAR studies. Understanding these

relationships is critical for designing novel therapeutics for a range of conditions, from cystic

fibrosis to cancer.[4][6]
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Mechanism of Action and Biological Targets
Amiloride's physiological effects are mediated by its interaction with several distinct protein

targets. The affinity for each target varies significantly, and structural modifications to the

amiloride scaffold can shift this selectivity.

Epithelial Sodium Channel (ENaC): This is the primary target for amiloride's diuretic action.

ENaC is located in the apical membrane of epithelial cells in the late distal tubule and

collecting duct of the kidney.[3][4] By blocking ENaC, amiloride inhibits the reabsorption of

sodium ions from the tubular lumen.[7] This reduces the lumen-negative transepithelial

potential, which in turn decreases the driving force for potassium secretion, leading to its

potassium-sparing effect.[3] Amiloride is a high-affinity blocker of ENaC, with an IC50 of

approximately 0.1 μM.[8]

Na+/H+ Exchanger (NHE): Amiloride is a moderate inhibitor of NHE isoforms, which are

crucial for regulating intracellular pH.[1] Certain analogs of amiloride, particularly those with

substitutions on the 5-amino group, are significantly more potent NHE inhibitors than the

parent compound.[2][9]

Urokinase-type Plasminogen Activator (uPA): Amiloride competitively inhibits uPA, a serine

protease involved in tissue remodeling and implicated in tumor metastasis.[4][5] The

inhibition of uPA by amiloride has prompted research into its analogs as potential anti-cancer

agents.[4]

Na+/Ca2+ Exchanger (NCX): Amiloride is a weak inhibitor of the NCX, with an IC50 in the

millimolar range.[1]

The diagram below illustrates the primary mechanism of amiloride's diuretic and potassium-

sparing effect in a principal cell of the renal collecting duct.
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Caption: Amiloride blocks ENaC, preventing Na+ reabsorption and reducing K+ secretion.

Core Pharmacophore and Binding Interactions
The amiloride molecule consists of a substituted pyrazine ring with an acylguanidinium group.

The key binding interactions are:

Guanidinium Group: This group is protonated and carries a positive charge at physiological

pH. It is thought to enter and physically occlude the pore of the ENaC, blocking the passage

of sodium ions.[10] An unsubstituted guanidino group is essential for high-affinity binding to

ENaC.[9]
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Pyrazine Ring: The substituents on the pyrazine ring are critical for modulating the affinity

and selectivity of the molecule. The electron-withdrawing chlorine atom at position 6 and the

electron-donating amino group at position 5 are particularly important.[11]

The amiloride binding site is located deep within the pore of the ENaC. Mutagenesis studies

have identified several key amino acid residues involved in binding, including αS583, βG525,

and γG542 (rat ENaC numbering).[12] Additionally, a region in the extracellular loop of the α-

subunit (residues 278-283) appears to play a role in stabilizing the bound drug.[10][13]

Structure-Activity Relationship (SAR)
Modifications at three key positions of the amiloride scaffold—the C2 acylguanidinium side

chain, the C5 amino group, and the C6 halo group—have profound effects on biological activity.

C2 Acylguanidinium:
- Essential for ENaC block.

- Substitution reduces activity.

C5 Amino Group:
- Substitution with bulky,

  hydrophobic groups increases
  NHE and uPA inhibition.

C6 Chloro Group:
- Electronegativity is key.

- Controls binding duration (off-rate).
- Cl > Br > I > F > H for potency.

Click to download full resolution via product page

Caption: Key modification sites on the amiloride scaffold that dictate activity and selectivity.

Modifications at the C2 Acylguanidinium Group
The guanidinium side chain is the most critical component for ENaC inhibition.

Requirement for Unsubstituted Guanidinium: Any substitution on the terminal nitrogens of the

guanidinium group generally results in a significant loss of ENaC inhibitory activity.[9]
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Hydrophobic Side Chains: While substitution decreases ENaC activity, adding a hydrophobic

benzyl group to the terminal nitrogen (creating Benzamil) dramatically increases the stability

of the drug-channel complex, lowering the off-rate and making it a more potent ENaC blocker

than amiloride.[3] This suggests the presence of a nearby hydrophobic pocket in the channel

protein.[3]

Modifications at the C5 Amino Group
The 5-amino group is a major determinant of target selectivity.

ENaC Activity: Replacement of the 5-amino group with hydrogen or chlorine diminishes

ENaC blocking activity by affecting both the on-rate and off-rate of binding.[11] This group

acts as an electron donor, stabilizing the interaction of the C6 substituent with the channel.

[11]

NHE and uPA Activity: Substitution on the 5-amino group with alkyl or alkenyl groups

dramatically increases the potency for NHE inhibition.[9] Compounds like 5-(N,N-

dimethyl)amiloride (DMA), 5-(N-ethyl-N-isopropyl)amiloride (EIPA), and 5-(N,N-

hexamethylene)amiloride (HMA) are hundreds of times more potent as NHE inhibitors than

amiloride.[2] These 5-substituted analogs are also more potent inhibitors of uPA than the

parent compound.[4]

Modifications at the C6 Chloro Group
The substituent at the 6-position primarily influences the duration of the ENaC blockade (the

off-rate).

Electronegativity is Key: The stability of the blocking complex is directly related to the

electronegativity of the C6 substituent.[1] A more negatively polarized substituent leads to a

longer binding duration (a lower off-rate).[11]

Halogen Series: The order of effectiveness for halo-substitutions in prolonging the block

(decreasing the off-rate) is Cl < Br < I < F < H.[11] Replacing the chlorine with hydrogen

significantly weakens the interaction.[11][14] This modification does not significantly affect

the on-rate of binding.[11]

Quantitative Structure-Activity Relationship Data
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The following table summarizes the inhibitory potency of amiloride and several key analogs

against their primary biological targets.

Compound Target Assay Type
Potency (IC50
or K_i)

Reference(s)

Amiloride ENaC
Electrophysiolog

y
~0.1 µM (IC50) [8]

NHE-1 Na+ Uptake 40 µM (IC50) [15]

uPA
Enzyme

Catalysis
7 µM (K_i) [4][5]

Benzamil ENaC Noise Analysis
More potent than

amiloride
[3]

DMA NHE-1 Na+ Uptake 1 µM (IC50) [15]

Na+/K+-ATPase 86Rb+ Uptake 520 µM (IC50) [16]

EIPA NHE-1 Na+ Uptake 0.1 µM (IC50) [15]

Na+/K+-ATPase 86Rb+ Uptake 120 µM (IC50) [16]

uPA
Enzyme

Catalysis

~2x more potent

than amiloride
[4]

HMA NHE-1 Na+ Uptake 40 nM (IC50) [15]

uPA
Enzyme

Catalysis

~2x more potent

than amiloride
[4]

IC50: Half-maximal inhibitory concentration. K_i: Inhibition constant.

Experimental Protocols
The evaluation of amiloride and its analogs relies on specific bioassays. The following are

representative protocols for determining activity against ENaC and NHE.
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ENaC Inhibition Assay via Two-Electrode Voltage Clamp
(TEVC)
This electrophysiological technique is the gold standard for characterizing ion channel blockers

using Xenopus laevis oocytes.

Methodology:

Oocyte Preparation:Xenopus laevis oocytes are surgically harvested and defolliculated.

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the α, β,

and γ subunits of ENaC. They are then incubated for 2-5 days to allow for channel

expression on the plasma membrane.

TEVC Setup: An oocyte is placed in a recording chamber and continuously perfused with a

low-sodium buffer solution. Two microelectrodes are inserted into the oocyte: one to

measure the membrane potential (V_m) and one to inject current.

Voltage Clamping: A feedback amplifier compares the measured V_m to a desired command

potential (e.g., -60 mV). The amplifier injects the necessary current to hold the membrane

potential constant. This injected current is equal in magnitude and opposite in sign to the

current flowing through the expressed ion channels.

Data Acquisition: The amiloride-sensitive current is measured as the difference in total

current before and after the application of a saturating concentration of amiloride (e.g., 10-50

µM).

Dose-Response Analysis: Oocytes are exposed to increasing concentrations of the test

analog. The resulting current inhibition is measured at each concentration. The data are then

fitted to a Hill equation to determine the IC50 value.[17]
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Caption: Workflow for determining the IC50 of an amiloride analog on ENaC using TEVC.
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Na+/H+ Exchanger Inhibition Assay in Membrane
Vesicles
This method measures the effect of inhibitors on NHE activity by tracking ion movement across

isolated membrane vesicles.

Methodology:

Vesicle Preparation: Microvillus membrane vesicles are prepared from rabbit renal cortices

(or other relevant tissues/cells) through a series of differential centrifugation steps.

Proton Gradient Creation: The vesicles are pre-loaded with a buffer at a specific pH (e.g., pH

6.0) and then suspended in a buffer containing radioactive 22Na+ at a higher pH (e.g., pH

7.5). This creates an outwardly directed proton gradient (H+_in > H+_out) that drives Na+

uptake via the NHE.

Initiation of Uptake: The uptake of 22Na+ is initiated by adding the pre-loaded vesicles to the

external buffer containing the radiolabel and the amiloride analog to be tested (at various

concentrations).

Termination and Measurement: At specific time points, the uptake is stopped by adding an

ice-cold "stop solution." The vesicles are rapidly collected by filtration, and the amount of

22Na+ trapped inside is quantified using liquid scintillation counting.

Data Analysis: The initial rate of Na+ uptake is calculated for each inhibitor concentration.

These rates are then used to determine the IC50 of the analog for NHE inhibition.[18]

Conclusion
The structure-activity relationship of amiloride is a well-defined example of how subtle

molecular modifications can dramatically alter the potency and selectivity of a drug for its

biological targets. The core pyrazinoylguanidine scaffold is essential, with the unsubstituted

guanidinium group being paramount for ENaC blockade. The key to tuning selectivity lies in the

substitutions on the pyrazine ring. Modifications at the C6 position, governed by

electronegativity, fine-tune the binding duration at ENaC. In contrast, substitutions at the C5

position serve as a molecular switch, dramatically decreasing ENaC affinity while increasing

potency against the Na+/H+ exchanger and the urokinase-type plasminogen activator. This
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detailed SAR knowledge has enabled the development of highly selective pharmacological

probes and continues to guide the design of novel therapeutics targeting these important ion

transporters and enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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